molecular formula C15H11NO2 B5729880 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione CAS No. 49803-29-4

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione

Cat. No.: B5729880
CAS No.: 49803-29-4
M. Wt: 237.25 g/mol
InChI Key: FDEWLYYIZFPGCV-UHFFFAOYSA-N
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Description

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of indane-1,3-dione, a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . This compound is known for its unique structure, which combines a pyridine ring with an indene-1,3-dione moiety, making it a subject of interest in synthetic organic chemistry.

Preparation Methods

The synthesis of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione typically involves the condensation of 1-methyl-4-pyridone with indane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyridine ring’s substituents.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form polycyclic structures.

Scientific Research Applications

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in drug discovery and development.

    Medicine: Some derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and photoinitiators for polymerization processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyridin-4-ylidene)indene-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

2-(1-Methylpyridin-4-ylidene)indene-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and indene-1,3-dione, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(1-methylpyridin-4-ylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-16-8-6-10(7-9-16)13-14(17)11-4-2-3-5-12(11)15(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEWLYYIZFPGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355204
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49803-29-4
Record name SMR000102650
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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